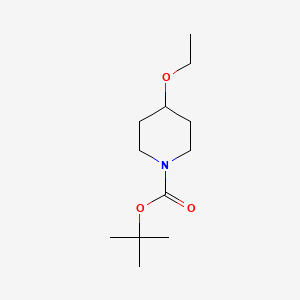

tert-Butyl 4-ethoxypiperidine-1-carboxylate

Descripción

tert-Butyl 4-ethoxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and an ethoxy substituent at the 4-position. This compound is widely utilized in organic synthesis and pharmaceutical research due to its stability and versatility as a building block. The tert-butyl group enhances steric protection, while the ethoxy moiety may influence electronic properties and reactivity.

Propiedades

IUPAC Name |

tert-butyl 4-ethoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-5-15-10-6-8-13(9-7-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVGRSULKDLDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10707275 | |

| Record name | tert-Butyl 4-ethoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10707275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460367-82-2 | |

| Record name | tert-Butyl 4-ethoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10707275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-ethoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl alcohol. The reaction is usually carried out under basic conditions, using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

Step 1: Piperidine is reacted with tert-butyl chloroformate in the presence of a base to form tert-butyl piperidine-1-carboxylate.

Step 2: The tert-butyl piperidine-1-carboxylate is then reacted with ethyl alcohol to form tert-Butyl 4-ethoxypiperidine-1-carboxylate.

Industrial Production Methods: Industrial production of tert-Butyl 4-ethoxypiperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 4-ethoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new piperidine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

tert-Butyl 4-ethoxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-ethoxypiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares tert-Butyl 4-ethoxypiperidine-1-carboxylate with structurally analogous piperidine derivatives, focusing on substituents, molecular properties, and applications.

Key Research Findings and Analysis

Substituent Effects on Reactivity: Electron-Donating vs. Withdrawing Groups: Ethoxy (electron-donating) and ethoxycarbonyl (electron-withdrawing) substituents influence piperidine ring reactivity. For example, the ethoxy group in the target compound may stabilize intermediates in nucleophilic substitutions, while ethoxycarbonyl (as in ) enhances electrophilic character . Amino vs. Hydroxyethyl derivatives () improve aqueous solubility, critical for bioavailability.

Synthetic Utility: The tert-butyl carbamate group is stable under basic and mildly acidic conditions, enabling selective deprotection. Ethynyl-substituted derivatives () are pivotal in Huisgen cycloadditions, while amino derivatives () serve as intermediates for amide bond formation.

Safety and Handling: Most analogs require standard lab precautions (gloves, eye protection). Ethynyl derivatives () may require inert handling to prevent unintended reactions.

Gaps in Data: Limited toxicological and ecological data are available for these compounds (e.g., ). The target compound’s hazards are inferred from structural analogs, emphasizing the need for empirical studies.

Actividad Biológica

tert-Butyl 4-ethoxypiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in therapeutic applications.

- Molecular Formula : C₁₃H₁₉NO₂

- Molecular Weight : 225.30 g/mol

- CAS Number : Not specifically listed in the available data.

The biological activity of tert-butyl 4-ethoxypiperidine-1-carboxylate can be attributed to its interaction with various biological targets. Research indicates that compounds in this class may influence neurotransmitter systems and exhibit effects on cellular signaling pathways.

Key Mechanisms:

- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit specific kinases such as ERK5, which plays a crucial role in cell proliferation and survival. Inhibition can lead to antiproliferative effects in various cancer cell lines .

- Neurotransmitter Modulation : The piperidine structure suggests potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions.

Biological Activity Data

The following table summarizes the pharmacokinetic parameters and biological activity observed for related compounds, which may provide insights into the expected behavior of tert-butyl 4-ethoxypiperidine-1-carboxylate.

| Compound | Cl (mL/min/kg) | Vd (L/kg) | t1/2 (min) | F (%) | IC50 (nM) |

|---|---|---|---|---|---|

| tert-butyl 4-ethoxypiperidine-1-carboxylate | TBD | TBD | TBD | TBD | TBD |

| Related Compound 34b | 14 | 0.6 | 80 | 42 | 77 ± 4 |

Note: Cl = Clearance, Vd = Volume of distribution, t1/2 = Half-life, F = Bioavailability.

Case Study 1: Antiproliferative Activity

A study focused on a similar compound demonstrated significant antiproliferative activity at concentrations above 10 µM. The mechanism was linked to the inhibition of ERK5 activity, leading to reduced cellular growth . While specific data on tert-butyl 4-ethoxypiperidine-1-carboxylate is limited, similar structural analogs suggest a potential for comparable effects.

Case Study 2: Neuropharmacological Effects

Research into piperidine derivatives has shown promise in treating neurological disorders. Compounds with similar structures have been evaluated for their ability to modulate dopamine and serotonin receptors, indicating potential applications in managing conditions like depression and anxiety .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.